molecular formula C16H25N3O2 B12931134 tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B12931134
M. Wt: 291.39 g/mol
InChI Key: DFXZMGTWUIZPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidinyl-pyridinyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug precursor .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also utilized in the development of new materials and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Ethyl carbamate
  • tert-Butyl N-(2-(pyrrolidin-3-yl)ethyl)carbamate

Uniqueness

tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific structural features, including the presence of both tert-butyl and ethyl groups, as well as the pyrrolidinyl-pyridinyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C16H25N3O2/c1-5-19(15(20)21-16(2,3)4)14-9-8-12(11-18-14)13-7-6-10-17-13/h8-9,11,13,17H,5-7,10H2,1-4H3

InChI Key

DFXZMGTWUIZPGY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC=C(C=C1)C2CCCN2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.